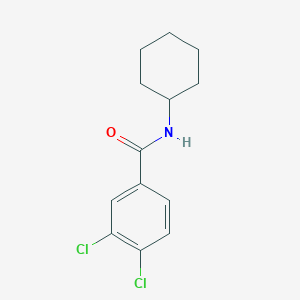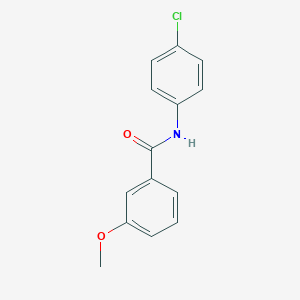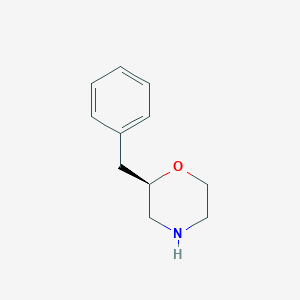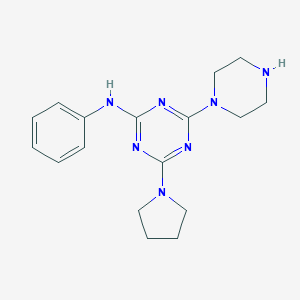
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPT is a triazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine acts as a selective dopamine D3 receptor antagonist, which may explain its potential therapeutic applications in neuropsychiatric disorders. Dopamine D3 receptors are involved in reward processing and motivation, and their dysregulation has been implicated in various neuropsychiatric disorders, including drug addiction and schizophrenia. By selectively blocking dopamine D3 receptors, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may modulate dopamine signaling and have therapeutic effects in these disorders.
Biochemische Und Physiologische Effekte
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its specificity for dopamine D3 receptors, which may allow for more targeted and selective interventions in neuropsychiatric disorders. However, one limitation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its limited water solubility, which may affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
Future research on N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may involve exploring its potential therapeutic applications in other fields, such as immunology and infectious diseases. Additionally, further studies may investigate the pharmacokinetics and bioavailability of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, as well as its potential side effects and toxicity. The development of more water-soluble derivatives of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may also enhance its potential therapeutic applications.
Synthesemethoden
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can be synthesized through various methods, including the reaction of 4-phenylpiperazine with 2,4,6-trichloro-1,3,5-triazine and subsequent reaction with pyrrolidine. Another method involves the reaction of 4-phenylpiperazine with cyanuric chloride and pyrrolidine. Both methods result in the formation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neuropsychiatric disorders. N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been investigated for its potential role in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
Eigenschaften
CAS-Nummer |
433329-01-2 |
|---|---|
Produktname |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Molekularformel |
C17H23N7 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7/c1-2-6-14(7-3-1)19-15-20-16(23-10-4-5-11-23)22-17(21-15)24-12-8-18-9-13-24/h1-3,6-7,18H,4-5,8-13H2,(H,19,20,21,22) |
InChI-Schlüssel |
PEFCLWGGUHBYMG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



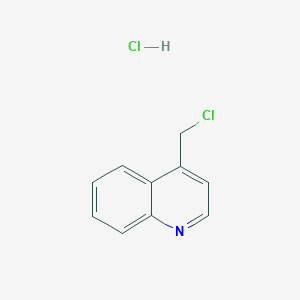

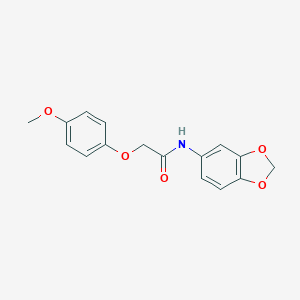
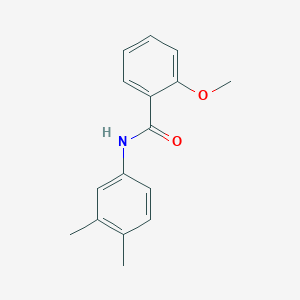
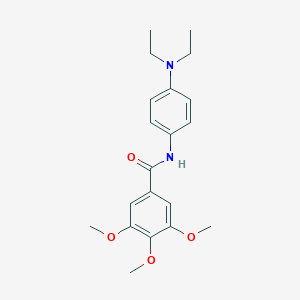


![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

